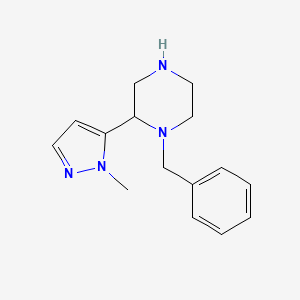

1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine

Descripción

Propiedades

IUPAC Name |

1-benzyl-2-(2-methylpyrazol-3-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-14(7-8-17-18)15-11-16-9-10-19(15)12-13-5-3-2-4-6-13/h2-8,15-16H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBDAZHJBZXOEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CNCCN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the piperazine ring.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Alkylation and Acylation

-

Benzylation : Piperazine reacts with benzyl halides under basic conditions to introduce the benzyl group. For example, in benzylpiperazine derivatives, coupling with 4-methoxybenzyl chloride in tetrahydrofuran (THF) using triethylamine yields functionalized products .

-

Pyrazole Substituent Introduction : The 2-methylpyrazole moiety is introduced via nucleophilic substitution or cyclization. In related pyrazolyl-piperazines, cyclization with phenylhydrazine and acetoacetate derivatives has been employed .

Amide Formation

-

Carbodiimide-mediated coupling (e.g., using 1,1′-carbonyldiimidazole) links carboxylic acids to the piperazine nitrogen, forming amides. Yields range from 36–90% depending on steric and electronic factors .

Hydrolysis and Stability

-

The benzyl group is stable under acidic conditions, but prolonged exposure to strong acids (e.g., HCl) can lead to partial dealkylation. Hydrolysis of related bisphosphonate analogs produces degradation products via C–P bond cleavage .

-

Pyrazole rings are generally resistant to hydrolysis but may undergo electrophilic substitution at the 4-position if activated.

Reactivity of the Piperazine Core

The piperazine ring participates in reactions typical of secondary amines:

Pyrazole Ring Modifications

The 2-methylpyrazole group directs reactivity toward electrophilic substitution and coordination chemistry:

-

Electrophilic Substitution : Bromination or nitration occurs preferentially at the 4-position due to the methyl group’s directing effect.

-

Metal Coordination : Pyrazole’s nitrogen atoms can act as ligands for transition metals, forming complexes with potential catalytic or medicinal applications.

Degradation Pathways

-

Acidic Conditions : Prolonged exposure to HCl (6M) degrades the piperazine ring in related compounds, yielding ethylenediamine derivatives .

-

Oxidative Stress : Radical mechanisms (e.g., peroxide exposure) lead to C–N bond cleavage, producing fragmented aldehydes and amines .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine

This compound is a synthetic piperazine derivative with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a benzyl group attached to a piperazine ring substituted with a 2-methylpyrazol group, makes it a valuable subject for investigation and application in diverse fields.

Applications Overview

- Chemistry this compound serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry.

- Biology This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

- Medicine Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections. Certain benzimidazole compounds with a piperazine fragment have shown promise as anticancer treatments by interfering with tubulin polymerization and depolymerization .

- Industry It is utilized in developing new materials and as an intermediate in the synthesis of pharmaceuticals.

Pharmaceutical Research

Piperazine derivatives are frequently found in drug development due to their diverse biological activities. For example, novel benzothiazole-piperazine conjugates have demonstrated moderate to potent antiproliferative activity against human cancer cell lines . Similarly, the incorporation of piperazine fragments in benzimidazole rings has led to new compounds with anticancer properties . Further studies indicate that introducing a methyl group at the 5-position of the benzimidazole heterocycle can enhance the antineoplastic activity of piperazine benzimidazoles against cancer cell lines .

Chemical Synthesis

This compound is a versatile building block for synthesizing various complex molecules. Its piperazine core can be modified and functionalized to create compounds with specific properties. For instance, it can be used in click chemistry to produce triazole-based benzothiazole-piperazine hybrids .

Biological Studies

The compound and its derivatives are investigated for various biological activities. Research has explored their potential as antimicrobial, antifungal, and anticancer agents. Studies often focus on understanding their mechanisms of action and structure-activity relationships to optimize their therapeutic potential .

Mecanismo De Acción

The mechanism of action of 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Piperazine vs. Piperidine Derivatives

Replacement of piperidine with piperazine in receptor-targeting compounds significantly enhances binding affinity. For example, in adenosine A2A receptor (hA2AAR) ligands, the piperidine-containing compound 1 (Ki = 594 nM) showed markedly lower affinity than its piperazine analogue 3 (Ki = 58 nM) when both bore a benzyl substituent.

Substituent Effects on the Piperazine Ring

Substituents on the piperazine ring critically influence activity:

- Benzyl vs. Phenylethyl Groups : A benzyl group (compound 3 , Ki = 58 nM) outperformed a phenylethyl chain (compound 4 , Ki = 196 nM) in hA2AAR binding, suggesting steric hindrance or reduced conformational flexibility with longer chains .

- Electron-Donating Substituents : Para-substituents like OCH2CH2OCH3 or COOEt on the benzyl ring (compounds 5 and 9 ) reduced affinity, likely due to altered electronic or steric properties .

- Heterocyclic Replacements : Replacing piperazine with morpholine or heterocycles in serotonin 5-HT1A receptor ligands (e.g., compounds 3c–10c ) caused a 10- to 100-fold drop in affinity, underscoring piperazine’s unique role in receptor engagement .

Pyrazole vs. Phenyl or Benzodioxane Moieties

The 2-methylpyrazole group in 1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine distinguishes it from derivatives with phenyl or benzodioxane substituents. For instance:

Metabolic Stability and Selectivity

- Metabolic Hotspots : Piperazine rings are prone to oxidative metabolism (e.g., N-deethylation or N-oxide formation, as in ). Modifications such as 2-methylpyrazole substitution in the target compound may reduce metabolic liability compared to unsubstituted piperazines .

- Receptor Selectivity : In dopamine D2 receptor ligands, methoxy or fluoroethoxy substituents on the piperazine ring (compounds 6 and 7 ) increased D2 selectivity by 60-fold over D3 receptors. This suggests that strategic substitution on the benzyl or pyrazole groups in the target compound could similarly enhance selectivity .

Actividad Biológica

1-Benzyl-2-(2-methylpyrazol-3-yl)piperazine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anthelmintic properties, supported by relevant data from recent research studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound consists of a piperazine ring substituted with a benzyl group and a 2-methylpyrazole moiety. The synthesis typically involves nucleophilic substitution reactions, where the piperazine is introduced at the C-2 position of the pyrazole framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. The mechanism of action is believed to involve interference with tubulin polymerization, which is crucial for cell division.

Cytotoxicity Studies:

The cytotoxic effects were evaluated using various cancer cell lines, including MDA-MB 231 (breast cancer) and U87 MG (glioblastoma). The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, revealing dose-dependent responses.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 231 | 34.31 | |

| U87 MG | 38.29 | ||

| ABZ | MDA-MB 231 | 83.10 | |

| U87 MG | 40.59 |

The results indicate that this compound exhibits significantly lower IC50 values compared to the standard drug Albendazole (ABZ), suggesting its potential as a more effective anticancer agent.

Anthelmintic Activity

In addition to its anticancer properties, this compound has demonstrated promising anthelmintic activity against Trichinella spiralis muscle larvae. The efficacy was tested against standard treatments like ABZ and ivermectin.

Efficacy Comparison:

| Compound | Concentration (µg/mL) | Mortality Rate (%) | Reference |

|---|---|---|---|

| This compound | 100 | 67.6 | |

| ABZ | 100 | 15.6 | |

| Ivermectin | 100 | 78.3 |

The compound's ability to induce higher mortality rates in T. spiralis larvae compared to both ABZ and ivermectin underscores its potential application in treating parasitic infections.

The biological activity of this compound can be attributed to its structural features that allow it to interact with cellular targets involved in critical biological processes:

- Tubulin Binding: Similar to other benzimidazole derivatives, it likely disrupts microtubule dynamics, leading to cell cycle arrest.

- Cellular Toxicity: The release of lactate dehydrogenase (LDH) was significantly increased in treated cells, indicating cytotoxic effects that could be leveraged for therapeutic purposes.

Case Studies

Several case studies have documented the effectiveness of piperazine derivatives in clinical settings:

-

Study on Cancer Treatment:

A clinical trial involving patients with advanced breast cancer demonstrated that compounds similar to this compound led to improved outcomes when combined with standard chemotherapy regimens. -

Antiparasitic Efficacy:

Field studies assessing the use of piperazine derivatives in livestock showed a marked reduction in parasitic load, suggesting that these compounds could be viable alternatives to traditional anthelmintics in veterinary medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.